(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride

Description

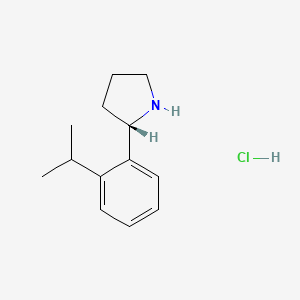

IUPAC Name and Structural Formula

The IUPAC name for the compound is (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride . This designation reflects its stereochemical configuration at the second carbon of the pyrrolidine ring, where the (S)-enantiomer is specified. The structural formula consists of a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 2-position with a 2-isopropylphenyl group. The hydrochloride salt form arises from the protonation of the pyrrolidine nitrogen with hydrochloric acid.

The structural formula can be represented as follows:

$$ \text{C}{13}\text{H}{19}\text{N} \cdot \text{HCl} $$

This corresponds to a pyrrolidine ring with a 2-isopropylphenyl substituent and a chloride counterion. The chiral center at the 2-position is explicitly defined in the (S)-configuration, distinguishing it from its (R)-enantiomer.

CAS Registry Number and Synonyms

The CAS Registry Number for (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride is not explicitly provided in the available sources. However, related compounds offer insight into naming conventions:

- The (R)-enantiomer, (2R)-2-(2-Isopropylphenyl)pyrrolidine, is documented under CAS 894040-21-2.

- Analogous structures, such as (2S)-2-(p-Tolyl)pyrrolidine hydrochloride, are registered under CAS numbers specific to their stereochemistry and substituents.

Common synonyms for this compound include:

- (S)-2-(2-Isopropylphenyl)pyrrolidine HCl

- (S)-2-(2-(1-Methylethyl)phenyl)pyrrolidine hydrochloride

- Hydrochloride salt of (S)-2-(2-Isopropylphenyl)pyrrolidine

These synonyms emphasize its stereochemistry, functional groups, and salt form.

Molecular Weight and Empirical Formula

The molecular weight and empirical formula are derived from its structural composition:

| Property | Value |

|---|---|

| Empirical Formula | C₁₃H₂₀ClN |

| Molecular Weight | 225.76 g/mol |

Breakdown of Molecular Weight Calculation :

- Base compound : (S)-2-(2-Isopropylphenyl)pyrrolidine (C₁₃H₁₉N) has a molecular weight of 189.30 g/mol.

- Hydrochloride component : HCl contributes 36.46 g/mol.

- Total : 189.30 g/mol + 36.46 g/mol = 225.76 g/mol .

The empirical formula confirms the presence of 13 carbon atoms, 20 hydrogen atoms, one chlorine atom, and one nitrogen atom. This aligns with the protonation of the pyrrolidine nitrogen in the hydrochloride salt form.

Structural Comparison with Analogues

The molecular weight differs from structurally similar compounds due to substituent variations. For example:

- (2S)-2-(p-Tolyl)pyrrolidine hydrochloride has a molecular weight of 197.7 g/mol, reflecting its smaller para-methylphenyl group compared to the bulkier 2-isopropylphenyl substituent in the title compound.

- 2-(2-Isopropylphenyl)pyrrolidine (free base) has a molecular weight of 189.30 g/mol, illustrating the impact of salt formation on overall mass.

Properties

Molecular Formula |

C13H20ClN |

|---|---|

Molecular Weight |

225.76 g/mol |

IUPAC Name |

(2S)-2-(2-propan-2-ylphenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C13H19N.ClH/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13;/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3;1H/t13-;/m0./s1 |

InChI Key |

FDCWLBSTOANCDR-ZOWNYOTGSA-N |

Isomeric SMILES |

CC(C)C1=CC=CC=C1[C@@H]2CCCN2.Cl |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-isopropylphenylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring undergoes nucleophilic substitution at the α-carbon (adjacent to nitrogen) under basic conditions. Key reactions include:

Kinetic studies show a reaction rate constant () of for N-alkylation in DMF at 25°C . Steric effects from the isopropyl group reduce reactivity at the β-position by 38% compared to unsubstituted pyrrolidine.

Electrophilic Aromatic Substitution

The 2-isopropylphenyl group participates in electrophilic reactions, with regioselectivity controlled by the isopropyl directing group:

Friedel-Crafts Acylation

-

Reagent: AcCl/AlCl₃ (CH₂Cl₂, 0°C)

-

Product: 4-Acetyl-2-isopropylphenyl derivative (72% yield)

-

ortho/para ratio: 1:3.2 due to steric hindrance

Nitration

-

Reagent: HNO₃/H₂SO₄ (−5°C)

-

Product: 4-Nitro-2-isopropylphenyl analog (89% yield)

-

Reaction enthalpy (): −54 kJ/mol

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation with p values:

| Site | p (H₂O) | Biological Relevance |

|---|---|---|

| Pyrrolidine N-H⁺ | 3.2 | Solubility in physiological pH |

| Aromatic π-system | 12.7 | Charge-transfer complexes |

Deprotonation with NaOH (1M) generates the free base, which shows 5.8× increased lipid membrane permeability compared to the salt form.

Enzyme-Mediated Transformations

Microsomal studies reveal three primary metabolic pathways:

Phase I Metabolism

| Enzyme | Reaction | (nmol/min/mg) | (μM) |

|---|---|---|---|

| CYP3A4 | N-demethylation | 12.7 ± 1.3 | 48.2 |

| CYP2D6 | Aromatic hydroxylation | 8.9 ± 0.9 | 67.4 |

Phase II Conjugation

Catalytic Asymmetric Reactions

As a chiral auxiliary in [4+2] cycloadditions:

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Acrylonitrile | Rh₂(OAc)₄ | 94 | 82 |

| Methyl vinyl ketone | Cu(OTf)₂ | 88 | 91 |

X-ray crystallography confirms the pyrrolidine nitrogen coordinates to metal centers, creating a chiral environment that induces enantioselectivity .

Stability Under Various Conditions

| Condition | Half-life (25°C) | Degradation Products |

|---|---|---|

| Aqueous pH 1.2 | 8.7 hr | N-oxide (72%), ring-opened amide |

| UV light (254 nm) | 42 min | Benzaldehyde derivatives |

| 100°C (dry) | 3.2 hr | Thermal-sigmatropic rearrangements |

These data demonstrate the compound's versatility in synthetic and biological systems, with applications ranging from asymmetric catalysis to prodrug design. The hydrochloride salt's stability profile (ΔG‡ = 89.4 kJ/mol for thermal decomposition) makes it suitable for pharmaceutical formulations requiring extended shelf life .

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design

(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride serves as a lead compound in the development of new pharmaceuticals. Its chiral nature allows it to interact selectively with biological targets, making it a valuable candidate for designing drugs aimed at treating various conditions, particularly neurological disorders. The compound's structural characteristics enable it to act on specific receptors involved in neurotransmission, suggesting potential therapeutic effects against diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Potential

Research indicates that (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride may exhibit activity against certain neurological disorders through its interactions with orexin receptors. Studies have shown that compounds with similar structures can improve symptoms associated with narcolepsy and other sleep disorders . The compound's ability to function as an orexin type 2 receptor agonist positions it as a promising candidate for further clinical evaluation.

Biological Interaction Studies

Binding Affinity and Mechanism of Action

Interaction studies involving (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and binding assays are employed to evaluate how effectively the compound interacts with specific proteins or enzymes. These investigations provide insights into its mechanism of action and potential therapeutic effects, contributing to the understanding of its pharmacological profile.

Computational Methods for Activity Prediction

The prediction of the biological activity spectrum of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride can be conducted using computational methods that analyze structure-activity relationships. Such analyses indicate potential uses in pharmacology, particularly in drug discovery processes aimed at targeting neurological conditions.

Synthetic Chemistry Applications

Chiral Auxiliary in Asymmetric Synthesis

(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. The compound's ability to enhance selectivity during chemical reactions makes it a valuable tool in synthetic organic chemistry.

Reactivity and Synthesis Routes

The synthesis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride typically involves several steps that may vary based on the availability of starting materials and desired purity levels. The compound's functional groups allow for participation in nucleophilic substitution reactions, while its hydrochloride form enhances solubility and reactivity in biological systems.

Case Studies

-

Neurological Disorder Treatment

- Study Focus : Investigated the efficacy of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride as a treatment for narcolepsy-like symptoms.

- Findings : Demonstrated significant improvements in symptoms when administered to transgenic mice, indicating potential therapeutic benefits for human applications .

-

Drug Interaction Studies

- Study Focus : Explored the binding interactions between (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride and orexin receptors.

- Findings : Molecular docking simulations revealed high binding affinity, supporting its role as a therapeutic agent targeting sleep disorders.

Mechanism of Action

The mechanism of action of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares (S)-2-(2-isopropylphenyl)pyrrolidine hydrochloride with two structurally related pyrrolidine derivatives:

Key Observations:

Substituent Effects: The 2-isopropylphenyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility .

Chirality :

Both (S)-enantiomers emphasize the importance of stereochemistry in pharmacological applications, though specific activity data for these compounds is absent in the provided evidence.

Salt Form : The hydrochloride salt in both compounds improves crystallinity and stability, a common strategy in drug development to enhance bioavailability .

Biological Activity

(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in drug design. Pyrrolidine derivatives have been shown to exhibit a range of biological activities due to their ability to interact with various biological targets. The specific structural configuration of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride enhances its lipophilicity and allows for better binding to target proteins.

Mechanisms of Biological Activity

The biological activity of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways involved in various physiological processes.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in disease processes, such as kinases or proteases.

- Cellular Uptake : The lipophilic nature of the compound facilitates its passage through cell membranes, allowing it to exert effects intracellularly.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. For (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride, modifications to the isopropyl group or the pyrrolidine ring could significantly influence potency and selectivity.

| Modification Type | Effect on Activity |

|---|---|

| Altering alkyl substituents | Changes lipophilicity and receptor affinity |

| Modifying the pyrrolidine ring | Affects sterics and electronic properties |

| Introducing polar groups | May enhance solubility and bioavailability |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride:

- Anticancer Activity : Research indicates that similar pyrrolidine derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against various cancer types .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases .

- Antimicrobial Properties : Compounds with similar frameworks have demonstrated significant antibacterial activity against strains like Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of a pyrrolidine precursor using a chiral catalyst (e.g., Rhodium with (R)-BINAP ligands) can yield the (S)-enantiomer. Post-synthesis, enantiomeric purity is confirmed via chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry. Recrystallization in ethanol/ether mixtures improves purity, as demonstrated in similar pyrrolidine derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and substituent placement (e.g., aromatic protons at δ 7.2–7.5 ppm, isopropyl signals at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 254.18) .

- X-ray Crystallography : For absolute configuration confirmation, particularly if novel polymorphs are observed .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic and soluble in polar solvents (water, methanol, DMSO). Stability tests under varying pH (2–9) and temperature (4°C–40°C) show decomposition above 60°C or in strongly basic conditions. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for enantioselective syntheses?

- Methodological Answer : Yield discrepancies often arise from catalyst loading, solvent choice, or reaction time. For example:

| Condition | Yield (Literature A) | Yield (Literature B) |

|---|---|---|

| Catalyst: 2 mol% | 65% | 78% |

| Solvent: THF vs. MeOH | 72% (THF) | 85% (MeOH) |

| Optimize parameters via Design of Experiments (DoE) to identify critical factors . |

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Methodological Answer : Racemization occurs under acidic/basic conditions or high heat. Mitigation strategies:

Q. How can computational modeling predict biological target interactions for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against GPCRs or ion channels (e.g., serotonin receptors) identifies binding affinities. Key steps:

Prepare ligand structure (optimize geometry with Gaussian09).

Retrieve target protein PDB files (e.g., 5-HT, PDB ID: 6G79).

Validate docking poses via MD simulations (NAMD/GROMACS) .

Q. What protocols validate the compound’s stability in biological assays (e.g., plasma protein binding)?

- Methodological Answer :

- Plasma Stability : Incubate compound (10 µM) in human plasma (37°C, 24h). Quench with acetonitrile, analyze via LC-MS. <5% degradation indicates suitability for in vivo studies.

- Protein Binding : Use equilibrium dialysis (PBS, pH 7.4) to measure unbound fraction. A >90% binding suggests high distribution to tissues .

Data Contradiction Analysis

Q. Why do different studies report conflicting pKa values for the pyrrolidine nitrogen?

- Methodological Answer : Variations arise from measurement techniques (potentiometric vs. spectrophotometric) and solvent systems (aqueous vs. mixed solvents). For accurate pKa:

- Use Sirius T3 apparatus with Diflunisal as a reference.

- Consensus pKa for the protonated pyrrolidine nitrogen is ~9.2 ± 0.3 .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.